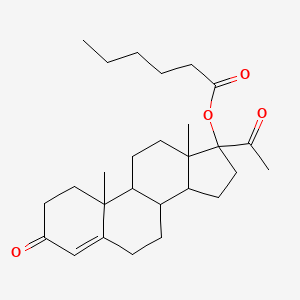

3,20-Dioxopregn-4-en-17-yl hexanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,20-Dioxopregn-4-en-17-yl hexanoate typically involves the esterification of 17α-hydroxyprogesterone with hexanoic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid . The process involves the following steps:

Starting Material: 17α-hydroxyprogesterone.

Esterification: Reaction with hexanoic acid in the presence of a catalyst.

Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification methods such as high-performance liquid chromatography (HPLC) and large-scale recrystallization .

化学反応の分析

Types of Reactions

3,20-Dioxopregn-4-en-17-yl hexanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the ketone groups present in the molecule.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and acids are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxyprogesterone derivatives, while reduction can produce alcohols from the ketone groups .

科学的研究の応用

3,20-Dioxopregn-4-en-17-yl hexanoate has a wide range of scientific research applications:

Chemistry: Used as a starting material for synthesizing other steroidal compounds.

Biology: Studied for its effects on cellular processes and hormone regulation.

Medicine: Employed in hormone replacement therapy and for preventing preterm birth in pregnant women.

Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.

作用機序

The mechanism of action of 3,20-Dioxopregn-4-en-17-yl hexanoate involves its interaction with progesterone receptors in the body. It mimics the effects of natural progesterone, regulating various physiological processes such as menstrual cycles and pregnancy maintenance . The compound binds to progesterone receptors, activating them and influencing gene expression and protein synthesis .

類似化合物との比較

Similar Compounds

17α-Hydroxyprogesterone: A precursor in the synthesis of 3,20-Dioxopregn-4-en-17-yl hexanoate.

Progesterone: The natural hormone from which this compound is derived.

Medroxyprogesterone acetate: Another synthetic progestin with similar applications.

Uniqueness

This compound is unique due to its specific ester group, which enhances its stability and bioavailability compared to other progestins . This makes it particularly effective in medical applications such as preventing preterm birth .

生物活性

3,20-Dioxopregn-4-en-17-yl hexanoate, commonly known as hydroxyprogesterone caproate, is a synthetic progestin derived from progesterone. It is primarily used in clinical settings for various therapeutic purposes, including the prevention of preterm birth and hormone replacement therapy. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₈O₄ |

| Molecular Weight | 320.43 g/mol |

| CAS Number | 630-56-8 |

| IUPAC Name | This compound |

Hydroxyprogesterone caproate functions primarily by binding to progesterone receptors in target tissues. This interaction induces various physiological responses that are crucial for maintaining pregnancy and regulating menstrual cycles. The compound's mechanism can be summarized as follows:

- Receptor Binding : Hydroxyprogesterone caproate binds to the progesterone receptor, leading to receptor activation.

- Gene Expression Modulation : The activated receptor complex translocates to the nucleus, where it influences the transcription of target genes involved in reproductive processes.

- Inhibition of Uterine Contractions : By promoting uterine quiescence, it reduces the risk of preterm labor.

Therapeutic Applications

- Prevention of Preterm Birth : Hydroxyprogesterone caproate is indicated for women with a history of spontaneous preterm births. Clinical studies have demonstrated its efficacy in reducing the incidence of preterm delivery by approximately 33% when administered during the second trimester .

- Hormonal Regulation : It is also used in hormone replacement therapy for menopausal women to alleviate symptoms associated with estrogen therapy and prevent endometrial hyperplasia .

Pharmacokinetics

Hydroxyprogesterone caproate exhibits unique pharmacokinetic properties:

- Absorption : Following intramuscular injection, the drug is absorbed slowly, allowing for sustained therapeutic effects over time.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes (CYP3A4), with a half-life ranging from 16 days .

- Elimination : Approximately 50% of metabolites are excreted via feces and 30% via urine .

Case Studies and Research Findings

Several studies have investigated the biological activity and clinical efficacy of hydroxyprogesterone caproate:

- Clinical Trial on Preterm Birth Prevention :

- Long-term Effects on Child Development :

- Comparison with Other Progestins :

特性

IUPAC Name |

(17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl) hexanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H40O4/c1-5-6-7-8-24(30)31-27(18(2)28)16-13-23-21-10-9-19-17-20(29)11-14-25(19,3)22(21)12-15-26(23,27)4/h17,21-23H,5-16H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOMWKUIIPQCAJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H40O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40859514 |

Source

|

| Record name | 3,20-Dioxopregn-4-en-17-yl hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40859514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。